Chitopentaose Pentahydrochloride
Description
Foundational Context within Oligosaccharide Chemistry and Biology
Oligosaccharides, short chains of monosaccharides, are pivotal players in a myriad of biological processes. They are involved in cell recognition, signaling, and immune responses. Chitopentaose, as a derivative of chitin (B13524), falls into the category of amino-sugar oligosaccharides. Chitin itself is a polymer of N-acetyl-D-glucosamine, and its deacetylated derivative, chitosan (B1678972), is a polymer of D-glucosamine. mdpi.commdpi.com
The enzymatic or chemical hydrolysis of chitosan yields a mixture of chitooligosaccharides (COS) with varying chain lengths. mdpi.comnih.gov Isolating and studying specific oligomers like chitopentaose allows researchers to dissect the precise molecular interactions that underpin the biological activities attributed to COS mixtures. mdpi.com This is crucial because the degree of polymerization has been shown to directly influence biological function. acs.org For instance, the interaction of COS with microbial cell membranes and their antioxidant properties are thought to be dependent on chain length. mdpi.com
Current State of Research and Key Scientific Questions
Current research on chitopentaose (pentahydrochloride) is focused on several key areas. A primary interest lies in its role as a substrate for various enzymes, particularly chitinases and chitosanases. nih.govmedchemexpress.com Studying the enzymatic degradation of chitopentaose helps in understanding the mechanisms of these enzymes, which are important in various biological contexts, including fungal cell wall degradation and insect molting. nih.gov For example, research has shown that some chitosanases can effectively hydrolyze chitopentaose into smaller units like chitobiose and chitotriose. mdpi.comnih.gov
Another significant area of investigation is the elucidation of its biological activities. Chitooligosaccharides, including chitopentaose, have been reported to possess a wide range of properties, such as anti-inflammatory, antioxidant, and antimicrobial effects. nih.govmdpi.commedchemexpress.com A key scientific question is to determine the specific contribution of chitopentaose to these activities and to understand the underlying molecular mechanisms. For example, the anti-inflammatory effects of COS are thought to be mediated through the modulation of signaling pathways like NF-κB and MAPK. nih.gov
Furthermore, researchers are exploring the potential of chitopentaose and other well-defined oligosaccharides in various applications. These include their use as prebiotics, in drug delivery systems, and as elicitors of plant defense mechanisms. nih.govmdpi.com The precise structure of chitopentaose makes it an ideal candidate for studying the specific receptor interactions that trigger these responses.
Importance as a Chitosan Oligosaccharide in Biomedical and Biological Sciences
The importance of chitopentaose in biomedical and biological sciences stems from its ability to serve as a well-defined molecular probe. Unlike heterogeneous mixtures of chitooligosaccharides, pure chitopentaose allows for reproducible and mechanistically insightful studies. mdpi.com
In the biomedical field, the reported anti-inflammatory and antioxidant properties of COS are of great interest. mdpi.commedchemexpress.com By using chitopentaose, researchers can investigate the specific interactions with immune cells and the molecular pathways involved in these responses, potentially leading to the development of novel therapeutic agents. nih.gov
In biological sciences, chitopentaose is crucial for understanding plant-microbe interactions. Chitin and its fragments are known to act as microbe-associated molecular patterns (MAMPs) that can trigger immune responses in plants. Studying the effect of specific oligomers like chitopentaose helps in deciphering the signaling cascades that lead to plant defense activation.
The table below summarizes some of the key research findings related to chitopentaose and its broader class of chitooligosaccharides.
| Research Area | Key Findings |
| Enzymology | Chitopentaose serves as a substrate for chitinases and chitosanases, allowing for the characterization of their enzymatic activity and specificity. mdpi.comnih.govmedchemexpress.com |
| Anti-inflammatory Activity | Chitooligosaccharides, the class to which chitopentaose belongs, have demonstrated anti-inflammatory effects, potentially through the modulation of key signaling pathways. nih.govmedchemexpress.com |
| Antioxidant Activity | Chitooligosaccharides exhibit antioxidant properties, and the activity can be influenced by the degree of polymerization. mdpi.com |
| Antimicrobial Activity | The interaction of positively charged amino groups of chitooligosaccharides with negatively charged microbial cell membranes is a proposed mechanism for their antimicrobial action. nih.govmdpi.com |
| Plant Biology | Chitin oligosaccharides can act as elicitors of plant defense responses. mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWTALLCUNVFU-MNZPGXLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62Cl5N5O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Origin, Biosynthesis, and Advanced Derivations
Precursor Relationships within the Chitosan (B1678972) Oligosaccharide Family
Chitopentaose is part of a larger family of chitooligosaccharides (COS), which are homo- or hetero-oligomers of D-glucosamine (GlcN) and N-acetyl-D-glucosamine (GlcNAc) units. mdpi.com The ultimate precursor to all these compounds is chitin (B13524), a β-1,4-linked polymer of N-acetyl-D-glucosamine. nih.gov The biosynthesis of chitin itself is a conserved biological process, starting from sugars like glucose, which are converted into the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov Chitin synthase enzymes then polymerize UDP-GlcNAc into long chitin chains. nih.gov
The direct production of chitopentaose and other COS involves the breakdown, or depolymerization, of this parent chitin polymer or its deacetylated form, chitosan. nih.govmdpi.com The relationship between these compounds can be summarized as follows:
Chitin : The primary, naturally occurring polysaccharide composed of N-acetyl-D-glucosamine units. nih.gov
Chitosan : A derivative of chitin produced by deacetylation (removal of acetyl groups), resulting in a polymer with a significant proportion of D-glucosamine units. mdpi.com Chitosan is defined by having more D-glucosamine than N-acetyl-D-glucosamine units. mdpi.com
Chitooligosaccharides (COS) : Short-chain oligomers derived from the hydrolysis of either chitin or chitosan. mdpi.com Their properties are highly dependent on their degree of polymerization (DP), degree of acetylation (DA), and the pattern of acetyl groups. nih.gov
Chitopentaose : A specific COS with a degree of polymerization of five. It can exist in a fully acetylated form (penta-N-acetyl-chitopentaose), a partially acetylated form, or a fully deacetylated form (composed only of glucosamine). mdpi.comnih.gov The pentahydrochloride form refers to the salt of the fully deacetylated chitopentaose, where the five amino groups are protonated.
The production pathway determines the type of oligomer formed. For instance, fully deacetylated chitopentaose is typically produced from a highly deacetylated chitosan substrate. mdpi.com
Enzymatic and Chemical Synthetic Methodologies Research
The synthesis of chitopentaose and other COS can be achieved through chemical or enzymatic methods, with a growing preference for enzymatic and chemoenzymatic approaches due to their specificity and milder reaction conditions. mdpi.comnih.gov
Chemical Synthesis: The traditional chemical method for producing COS is through acid hydrolysis of chitin or chitosan using concentrated acids like hydrochloric acid. nih.gov This process involves breaking the glycosidic bonds that link the sugar units. researchgate.net However, this method has significant drawbacks, including the production of toxic waste and a lack of control over the final product, often resulting in mixtures of oligomers with varying lengths and undefined structures. nih.govresearchgate.net
Enzymatic Synthesis: Enzymatic synthesis is considered a more controlled and environmentally friendly approach. mdpi.comnih.gov This method utilizes specific enzymes, known as glycoside hydrolases, to break down chitin or chitosan into well-defined oligomers. mdpi.com
Key enzymes involved in this process include:
Chitinases (EC 3.2.1.14) : These enzymes hydrolyze the bonds between N-acetyl-D-glucosamine (GlcNAc) units and are primarily used with chitin as a substrate. mdpi.com
Chitosanases (EC 3.2.1.132) : These enzymes cleave the glycosidic bonds within chitosan, particularly between D-glucosamine (GlcN) units or between GlcN and GlcNAc units. nih.govfrontiersin.org
Nonspecific Enzymes : Some proteases and lipases have also demonstrated the ability to hydrolyze chitosan. mdpi.com
Research has shown that the choice of enzyme and substrate is critical for directing the synthesis toward a specific type of COS. For example, to obtain fully deacetylated chitopentaose, a highly deacetylated chitosan substrate is often paired with specific chitosanases or proteolytic enzymes like Neutrase 0.8 L from Bacillus amyloliquefaciens. mdpi.com Furthermore, recombinant DNA technology has enabled the production of specific chitooligosaccharides. For instance, penta-N-acetyl-chitopentaose has been successfully prepared using recombinant E. coli that express the nodC gene, which codes for a chitooligosaccharide synthase. nih.gov
A comparison of these two primary methodologies is presented below:
| Feature | Chemical Synthesis (Acid Hydrolysis) | Enzymatic Synthesis |
| Reagents | Concentrated acids (e.g., HCl) | Specific enzymes (Chitinases, Chitosanases) |
| Conditions | Harsh, often high temperatures | Mild (physiological pH and temperature) |
| Product Specificity | Low; produces a random mixture of oligomers | High; can produce well-defined COS of specific lengths |
| Control | Difficult to control the degree of polymerization | High control over product composition |
| Byproducts | Can generate toxic chemical waste | Fewer harmful byproducts, more eco-friendly |
| Yield | Can be high, but product is heterogeneous | Can be lower, but product is of higher quality and purity |
Research on Modified Chitopentaose (Pentahydrochloride) Structures for Specific Research Applications
To enhance its properties and explore new functionalities, chitopentaose and its parent compounds are often structurally modified. The presence of active amino and hydroxyl groups on the oligosaccharide backbone allows for a variety of chemical alterations. nih.govnih.gov These modifications can improve solubility, alter biological activity, and create new molecular tools for research. nih.gov
Key research areas in the modification of chitopentaose and related structures include:
Synthesis of Chitinase (B1577495) Inhibitors : In one study, penta-N-acetyl-chitopentaose was used as a starting material for a chemo-enzymatic synthesis. An allyl group was selectively introduced, and through subsequent oxidation, reduction, and amination steps, the molecule was converted into a 1,4-oxazepanyl sugar derivative. This modified compound was shown to be a potent inhibitor of chitinase, with an IC50 value of 4.7 µM. nih.gov
Production of Lipo-chitooligosaccharides (LCOs) : Research has demonstrated the production of a lipo-chitopentaose nodulation factor. This process began with the enzymatic synthesis of penta-N-acetyl-chitopentaose. The enzyme NodB was then used to selectively remove the acetyl group from the non-reducing end, yielding tetra-N-acetyl-chitopentaose. Finally, this derivative was N-acylated with stearyl chloride to produce the target lipo-chitopentaose, a molecule with enhanced stability compared to its non-acylated precursor. nih.gov
Fluorinated Derivatives : To create chitin derivatives with novel properties, researchers have used enzymatic polymerization of fluorinated monomers. For example, fluorinated chitobiose oxazoline (B21484) derivatives have been used as monomers for chitinase-catalyzed polymerization, resulting in the synthesis of specifically fluorinated chitin derivatives. researchgate.net This principle of using modified building blocks can be applied to create specifically modified oligosaccharides like chitopentaose.
Branched Oligosaccharides : To improve properties like solubility across a wide pH range, chitosan has been modified by attaching oligosaccharide branches. In one approach, a trimer oligosaccharide was chemically linked to a fully deacetylated chitosan backbone through reductive N-alkylation. The resulting branched chitosan showed significantly improved solubility. nih.gov This strategy of adding branches could be applied to chitopentaose to modulate its physicochemical properties for specific research applications.
These examples highlight how the fundamental structure of chitopentaose can be chemically altered to create advanced derivatives for targeted use in biochemical and biomedical research, such as enzyme inhibition studies and the investigation of cell signaling pathways. nih.govnih.gov
Molecular Interactions and Enzymatic Dynamics
Chitopentaose (Pentahydrochloride) as a Substrate for Glycosyl Hydrolases
Chitopentaose is readily recognized and hydrolyzed by a wide array of chitinases, which are enzymes responsible for the degradation of chitin (B13524), one of the most abundant biopolymers in nature. As a soluble oligosaccharide, it is an ideal model substrate for kinetic and structural studies.
Flavobacterium johnsoniae is a bacterium known for its efficient degradation of insoluble chitin, a process involving several chitinolytic enzymes. nih.gov Among these is Chitinase (B1577495) B (FjChiB), a member of the Glycoside Hydrolase family 18 (GH18). Structural studies of FjChiB have revealed that it possesses a solvent-accessible substrate-binding cleft and lacks the structural loops associated with exo-acting (chain-end cleaving) activity. uit.no This architecture is consistent with an endo-chitinase function, meaning it cleaves glycosidic bonds at random points within a chitin chain. uit.no
As an endo-chitinase, FjChiB is expected to hydrolyze chitopentaose into smaller oligosaccharides, such as chitobiose and chitotriose. However, specific kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), for the hydrolysis of chitopentaose by purified FjChiB are not extensively documented in the available scientific literature. The activity of the broader chitin utilization system in F. johnsoniae underscores the importance of enzymes like FjChiB in the depolymerization of chitin into smaller, manageable units for cellular uptake. nih.gov
Chitopentaose has been extensively used to investigate the function of various chitinases from different biological sources, including bacteria, fungi, insects, and nematodes.
Insect Chitinases : The crystal structure of a Glycoside Hydrolase family 18 (GH18) chitinase from the agricultural pest Ostrinia furnacalis (OfChtIII) has been resolved in complex with penta-N-acetyl-chitopentaose. nih.gov This research demonstrated that both of its catalytic domains are active on single-chain chitin substrates like chitopentaose and exhibit endo-specific activity. nih.gov
Nematode Chitinases : A chitinase from the soybean cyst nematode, Heterodera glycines (HgCht2), has also been crystallized with chitopentaose. rcsb.org These structural insights help to elucidate the molecular mechanism by which the enzyme binds and hydrolyzes key symbiotic signaling molecules. rcsb.org
Human Chitinase-Like Proteins : Human cartilage chitinase 3-like protein 2 (YKL-39) has been shown to bind chitooligosaccharides. nih.gov Isothermal titration calorimetry and fluorescence spectroscopy revealed that YKL-39 binds to chitopentaose and chitohexaose with similar dissociation constants (Kd), suggesting the protein's binding cleft accommodates approximately five sugar units. nih.gov
The table below summarizes the binding affinities of various chitinases and related proteins for chitooligosaccharides.
| Enzyme/Protein | Ligand | Method | Dissociation Constant (Kd) / IC50 | Source |
| Human Cartilage Chitinase 3-like Protein 2 (YKL-39) | Chitopentaose | Intrinsic Fluorescence | 3.1 ± 0.6 µM | nih.gov |
| Human Cartilage Chitinase 3-like Protein 2 (YKL-39) | Chitohexaose | Intrinsic Fluorescence | 2.9 ± 0.5 µM | nih.gov |
| Serratia marcescens Chitinase B (ChiB) | CHOS mixture (DP 5, 6, 8) | Enzyme Inhibition Assay | 15–18 µM (IC50) | |
| Insect Chitinase (Ostrinia furnacalis, OfChtI) | (GlcN)5 | Enzyme Inhibition Assay | 3.0 ± 0.2 mM (IC50) | researchgate.net |
| Human Chitinase (HsCht) | (GlcN)5 | Enzyme Inhibition Assay | 1.3 ± 0.1 mM (IC50) | researchgate.net |
Note: CHOS stands for chitooligosaccharides; DP for degree of polymerization; (GlcN)5 for fully deacetylated chitopentaose.
Elucidation of Enzyme-Substrate Binding Mechanisms
Structural studies of chitinases complexed with chitopentaose or similar oligosaccharides have been instrumental in clarifying the binding mechanisms. These enzymes typically feature an extended substrate-binding cleft or groove that can be divided into multiple subsites, each accommodating one N-acetylglucosamine residue. These subsites are conventionally labeled with negative and positive integers (-n, ..., -2, -1, +1, +2, ..., +n), with the cleavage of the glycosidic bond occurring between the -1 and +1 subsites. nih.gov
The binding of chitopentaose within this cleft is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov Aromatic amino acid residues, such as tryptophan, are frequently found lining the active site, where they engage in stacking interactions with the sugar rings of the substrate. nih.gov
For GH18 chitinases, catalysis proceeds via a substrate-assisted mechanism. mdpi.com The acetamido group of the sugar residue bound at the -1 subsite plays a direct role in catalysis, acting as a nucleophile. This mechanism requires that an N-acetylglucosamine (GlcNAc) unit, not a deacetylated glucosamine (GlcN) unit, occupies the -1 subsite for hydrolysis to occur. mdpi.com Upon binding, the enzyme-substrate interaction can induce conformational changes in the enzyme, leading to a tighter, more catalytically competent arrangement, a concept known as the induced-fit model. nih.gov
Investigating the Influence of Chitopentaose (Pentahydrochloride) on Chitinase Activity Regulation
Beyond serving as a substrate, chitopentaose and related chitooligosaccharides can also influence chitinase activity through inhibition. This is particularly relevant for partially or fully deacetylated oligosaccharides. When a chitooligosaccharide binds to the active site in such a way that a deacetylated GlcN residue occupies the critical -1 subsite, the substrate-assisted catalytic mechanism is thwarted. mdpi.com Lacking the essential N-acetyl group, the enzyme cannot proceed with hydrolysis, and the bound oligosaccharide acts as a competitive inhibitor. researchgate.netmdpi.com
Studies on GH18 chitinases have demonstrated this inhibitory effect. For instance, fully deacetylated chitooligosaccharides, including the pentamer (GlcN)₅, have been shown to inhibit insect and human chitinases with IC₅₀ values in the millimolar range. researchgate.net A mixture of partially acetylated chitooligosaccharides of degree of polymerization 5, 6, and 8 was found to inhibit Serratia marcescens chitinase B with IC₅₀ values in the low micromolar range (15–18 µM). This phenomenon, where the products of chitin degradation can inhibit the enzyme, is a form of product inhibition, which can serve as a natural feedback mechanism to regulate the rate of chitinolysis. elifesciences.org The development of potent and specific chitinase inhibitors based on chitooligosaccharide scaffolds is an active area of research for applications in medicine and agriculture. patsnap.com
Biological Response Modulation and Cellular Signaling Investigations
Mechanisms of Anti-Inflammatory Effects at the Molecular Level
The anti-inflammatory properties of chitopentaose are attributed to its ability to interfere with pro-inflammatory signaling cascades. Research has highlighted its influence on several key pathways that are central to the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory processes. bohrium.comnih.gov Chitopentaose has demonstrated the ability to inhibit the activation of this pathway. nih.gov In cellular models, particularly in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS), chitooligosaccharides (COS), including chitopentaose, have been shown to suppress the activation of the NF-κB pathway. nih.govnih.gov This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. bohrium.comnih.gov As a result, the translocation of the active NF-κB dimer (p65/p50 subunits) into the nucleus is blocked, leading to a decrease in the expression of pro-inflammatory genes. bohrium.comnih.gov This ultimately reduces the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. bohrium.comnih.gov Some studies suggest that this modulation may be linked to the interaction of COS with Toll-like receptors (TLRs), particularly TLR2 and TLR4, which are upstream regulators of NF-κB. nih.govnih.gov
Table 1: Effect of Chitooligosaccharides on NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | p-IκBα Levels | NF-κB Nuclear Translocation | Pro-inflammatory Cytokine Expression (IL-6, TNF-α) |
| Control | Baseline | Minimal | Baseline |
| LPS | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + Chitooligosaccharides | Significantly Decreased | Significantly Decreased | Significantly Decreased |
This table summarizes the general findings from studies investigating the effect of chitooligosaccharides on NF-κB signaling. Specific results may vary depending on the experimental conditions and the specific chitooligosaccharide used.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key kinases like ERK, JNK, and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation and apoptosis. nih.govnih.govplos.orgyoutube.com Research indicates that chitooligosaccharides can modulate the MAPK pathway to exert their anti-inflammatory effects. plos.org In some contexts, the activation of JNK and p38 pathways is associated with apoptosis, while the ERK pathway is linked to cell survival. nih.govnih.gov Studies have shown that certain compounds can inhibit inflammation by suppressing the phosphorylation of JNK and p38. elsevierpure.com The interplay between these kinases is critical in determining the cellular outcome. nih.gov The ability of chitooligosaccharides to influence this delicate balance contributes to their anti-inflammatory potential.
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. nih.govmdpi.com Studies have shown that chitosan (B1678972) oligosaccharides can activate AMPK in intestinal epithelial cells. nih.gov This activation is initiated through a mechanism involving the calcium-sensing receptor (CaSR), phospholipase C (PLC), and the subsequent release of calcium from the endoplasmic reticulum. nih.gov Activated AMPK can then influence various cellular processes. Interestingly, while COS-induced AMPK activation promotes tight junction assembly, its inhibition of NF-κB transcriptional activity and the subsequent inflammatory response appears to be independent of AMPK. nih.gov
Analysis of Antioxidant and Antiapoptotic Cellular Processes
Beyond its anti-inflammatory effects, chitopentaose and related chitosan derivatives exhibit significant antioxidant and antiapoptotic properties. These compounds can directly scavenge reactive oxygen species (ROS), which are key drivers of cellular damage and apoptosis. nih.govnih.gov Studies have demonstrated that aminoderivatized chitosan can effectively scavenge hydroxyl and superoxide (B77818) anion radicals. nih.gov Furthermore, nanoparticles incorporating chitosan have been shown to protect cells from oxidative stress by inhibiting ROS generation, restoring the activity of intracellular antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and preventing lipid peroxidation. nih.gov
In the context of apoptosis, or programmed cell death, chitopentaose has been shown to induce this process in cancer cells through the intrinsic mitochondrial pathway. nih.gov This involves altering the expression of Bcl-2 family proteins, decreasing the mitochondrial membrane potential, and promoting the release of cytochrome c, which in turn activates caspases 3 and 9. nih.gov This pro-apoptotic effect in cancer cells highlights the compound's potential as a therapeutic agent.
Immunomodulatory Activities in Cellular Models
Chitopentaose and other chitooligosaccharides demonstrate a broad range of immunomodulatory activities, influencing the function of various immune cells. nih.govnih.gov In macrophages, these compounds can either enhance or suppress inflammatory responses depending on the context. nih.gov For instance, they can stimulate the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and enhance phagocytic activity and ROS generation. nih.gov Conversely, they can also inhibit LPS-induced inflammatory responses. nih.gov This dual activity suggests that chitooligosaccharides can act as immune response modifiers. nih.gov
Table 2: Immunomodulatory Effects of Chitooligosaccharides on Macrophages
| Cellular Response | Effect of Chitooligosaccharides |
| Phagocytic Activity | Enhanced |
| Reactive Oxygen Species (ROS) Generation | Enhanced |
| Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) | Enhanced |
| LPS-induced Inflammatory Response | Inhibited |
This table provides a general overview of the observed immunomodulatory effects of chitooligosaccharides on macrophages. The specific outcomes can be influenced by the type of chitooligosaccharide and the experimental model.
Role in Antimicrobial Defense Mechanisms Research
Chitosan (B1678972) Oligosaccharide-Mediated Microbial Membrane Interactions
A primary mechanism of antimicrobial activity for chitosan oligosaccharides like chitopentaose is their direct interaction with the microbial cell envelope. This interaction is initiated by electrostatic forces and culminates in the loss of membrane integrity.
The surface of most microbial cells carries a net negative charge due to the presence of molecules like teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.gov Chitopentaose, in an acidic environment, possesses positively charged amino groups (-NH3+). researchgate.net These opposing charges lead to a strong electrostatic attraction, causing the chitopentaose molecules to bind to the microbial cell surface. nih.govresearchgate.net This initial binding is a critical step in the antimicrobial process, effectively coating the microbe with the chitosan oligosaccharide. The extent of this interaction is often correlated with the antimicrobial efficacy; a greater negative charge on the cell surface generally leads to a stronger interaction with chitosan and consequently, higher susceptibility. nih.gov
| Microbial Surface Component | Charge | Interaction with Chitopentaose | Reference |
| Teichoic Acids (Gram-positive bacteria) | Negative | Electrostatic attraction | nih.gov |
| Lipopolysaccharides (LPS) (Gram-negative bacteria) | Negative | Electrostatic attraction | nih.govresearchgate.net |
| Phosphorylated Mannosyl Side Chains (Fungi) | Negative | Electrostatic attraction | nih.gov |
Following the initial electrostatic binding, chitopentaose disrupts the structural integrity of the cell membrane. This disruption can manifest as the formation of pores or a general increase in membrane permeability. researchgate.netmdpi.com The compromised membrane loses its ability to regulate the passage of solutes, leading to a leakage of essential intracellular components such as ions, metabolites, and even genetic material. researchgate.net This uncontrolled leakage disrupts the delicate osmotic balance of the cell, causing an influx of water and subsequent swelling and lysis, or a detrimental loss of internal contents, ultimately leading to cell death. nih.govnih.gov
Investigating Interference with Bacterial Physiological Functions, including DNA Binding and Replication
Beyond a physical assault on the cell envelope, research indicates that low-molecular-weight chitosan oligosaccharides, such as chitopentaose, can penetrate the compromised microbial cell wall and membrane to interfere with critical intracellular processes. nih.gov Once inside the cytoplasm, these molecules can interact with bacterial DNA. This interaction is thought to inhibit DNA replication and transcription, effectively halting the production of essential proteins and preventing cell division. nih.govresearchgate.net The mobilization of zinc from DNA-binding proteins has been implicated as a potential mechanism by which some antimicrobial agents inhibit bacterial DNA replication. nih.govnih.gov
Research on Antifungal and Antiviral Activity Modalities
The antimicrobial activity of chitosan oligosaccharides is not limited to bacteria. Research has demonstrated their efficacy against a variety of fungi and viruses. nih.gov The primary mechanism of antifungal action is similar to its antibacterial effects, involving electrostatic interactions with the negatively charged fungal cell wall and membrane, leading to increased permeability and cell leakage. nih.gov In terms of antiviral research, the positively charged chitosan can capture and interact with negatively charged viral particles through electrostatic forces, potentially inhibiting their ability to infect host cells. researchgate.net
Contributions to Plant Biology and Defense Mechanisms
Impact on Plant Innate Immunity Responses
Plants possess an innate immune system that detects potential threats through the recognition of conserved microbial molecules known as microbe-associated molecular patterns (MAMPs). Chitin (B13524) fragments, including chitopentaose, are classic examples of MAMPs, as chitin is a primary component of fungal cell walls but is absent in plants. nih.gov The perception of these fragments alerts the plant to a potential fungal invasion, initiating a defense program often referred to as pattern-triggered immunity (PTI). nih.govnih.govplantae.org
The recognition of chitooligosaccharides triggers a variety of rapid and downstream defense responses. nih.gov Early signaling events, occurring within minutes, include changes in ion fluxes across the plasma membrane, the production of an oxidative burst (reactive oxygen species), and the activation of mitogen-activated protein kinase (MAPK) cascades. nih.govnih.gov These initial events are crucial for activating broader defensive measures. The plant's ability to recognize these chitin-derived elicitors and mount a defense is a fundamental aspect of its innate immunity, providing a first line of defense against a wide range of fungal pathogens. nih.govscispace.com
Table 1: Key Plant Innate Immune Responses to Chitooligosaccharides
| Response Category | Specific Event | Description | Reference |
|---|---|---|---|
| Early Signaling | Ion Flux Variations | Rapid changes in the flow of ions like calcium across the cell membrane. | nih.gov |
| Oxidative Burst | Production of reactive oxygen species (ROS) such as hydrogen peroxide. | nih.govnih.gov | |
| Protein Phosphorylation | Activation of signaling cascades, including MAP kinases. | nih.govnih.gov | |
| Downstream Defense | Gene Expression | Activation of a large set of defense-related genes. | nih.govnih.gov |
| Phytoalexin Accumulation | Synthesis and accumulation of antimicrobial secondary metabolites. | nih.gov | |
| PR Protein Synthesis | Induction of pathogenesis-related proteins with antimicrobial functions. | nih.gov |
Modulation of Pathogenesis-Related (PR) Protein Expression, including Chitinases
A key outcome of the immune signaling initiated by chitopentaose is the induced expression of a suite of defense-related proteins known as pathogenesis-related (PR) proteins. nih.govnih.gov These proteins accumulate in both local and systemic tissues following pathogen recognition and play direct or indirect roles in combating infection. nih.gov
Among the most significant PR proteins induced by chitin fragments are chitinases and β-1,3-glucanases. nih.govmdpi.comnih.gov Chitinases are hydrolytic enzymes that can directly attack invading fungi by degrading the chitin in their cell walls. nih.govfrontiersin.org This action not only weakens the pathogen but can also release more chitooligosaccharide elicitors, further amplifying the plant's defense response. nih.gov The induction of PR proteins is a hallmark of systemic acquired resistance (SAR), a state of heightened immunity throughout the plant following an initial localized exposure to a pathogen or elicitor. youtube.com Research has shown that treating plants with chitosan (B1678972), a related compound, leads to the marked induction of various PR proteins, enhancing the plant's defensive capacity. nih.govresearchgate.net
Role in Chitinase (B1577495) Gene Regulation and Hypersensitive Response in Plants
Chitopentaose and other chitooligosaccharides are potent regulators of plant gene expression, particularly for genes encoding chitinases. nih.govnih.gov Studies have demonstrated that the application of chitooligosaccharides leads to the rapid and significant upregulation of chitinase gene transcription. nih.govresearchgate.net This regulation is part of a sophisticated feedback loop where the plant, upon detecting a fungal presence (via chitin fragments), produces the very enzymes needed to break down that fungus. nih.gov
Furthermore, the recognition of these elicitors is linked to the hypersensitive response (HR). The HR is a form of programmed cell death that occurs rapidly and locally at the site of infection, effectively isolating the pathogen and preventing its spread. nih.govnih.govresearchgate.net While HR is a complex process, chitin-binding proteins and the signaling pathways they activate are known to be involved in its initiation. mdpi.com High levels of chitinases and other PR proteins are often observed in and around the necrotic lesions formed during an HR, indicating their role in this potent defense strategy. nih.govnih.gov Chitosan has been reported to enhance the host's hypersensitive response to infection, demonstrating the role of these molecules in triggering this form of localized defense. nih.gov
Research on Plant Stress Response Pathway Activation
The perception of chitopentaose activates a complex network of stress response pathways, many of which are mediated by key plant hormones. Phytohormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET) are central regulators of plant defense signaling. mdpi.comnih.gov Chitin elicitation has been shown to trigger the synthesis of these hormones, which in turn regulate the expression of a wide array of stress-responsive genes, including those for PR proteins. nih.govfrontiersin.org
The signaling cascade initiated by chitin recognition also prominently involves the activation of mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov MAPKs are crucial signaling components that translate external stimuli, like the presence of a MAMP, into cellular responses. nih.gov Activation of these kinase cascades is a rapid event following elicitor perception and is essential for the subsequent transcriptional reprogramming of the cell to a defense-oriented state. nih.gov These pathways are hubs that integrate signals from both biotic and abiotic stresses, allowing the plant to mount a coordinated and appropriate response to various environmental challenges. nih.govelsevierpure.com
Table 2: Signaling Pathways Activated by Chitooligosaccharides
| Pathway Type | Key Components | Role in Defense | Reference |
|---|---|---|---|
| Hormonal Signaling | Salicylic Acid (SA) | Regulates defense against biotrophic pathogens, involved in SAR. | mdpi.comnih.gov |
| Jasmonic Acid (JA) | Regulates defense against necrotrophic pathogens and insects. | nih.govnih.gov | |
| Ethylene (ET) | Works synergistically with JA to regulate defense gene expression. | nih.govnih.gov | |
| Protein Kinase Cascades | MAP Kinases (MAPKs) | Transduce elicitor signals to activate transcriptional responses. | nih.govnih.gov |
| Calcium-Dependent Protein Kinases (CDPKs) | Involved in signaling pathways triggered by calcium ion influx. | nih.gov |
Advanced Methodological Approaches and Future Research Avenues
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational modeling techniques instrumental in understanding the correlation between the chemical structure of chitopentaose and its derivatives and their biological activities. These methods are pivotal in the rational design of novel chitooligosaccharide-based compounds with enhanced efficacy for various applications.
3D-QSAR models, for instance, have been developed for various structurally similar compounds to elucidate the key molecular features governing their bioactivity. nih.govrsc.orgproquest.com These models are constructed using a training set of molecules with known activities and are then validated using a test set. nih.gov The resulting contour maps from these analyses provide insights into where steric bulk, electrostatic charges, and other properties can be modified to improve activity. proquest.com For example, a 3D-QSAR study on a series of related heterocyclic compounds revealed that bulky substituents in one position could enhance inhibitory activity, while such groups in another position could be detrimental. proquest.com This information is invaluable for guiding the synthesis of new derivatives with potentially greater therapeutic or industrial value.
Table 1: Key Parameters in a Representative 3D-QSAR Study
| Parameter | Value | Description |
| q² | 0.724 | A measure of the internal predictive ability of the model, obtained through cross-validation. |
| r² | 0.965 | The correlation coefficient, indicating the goodness of fit for the training set data. |
| r²_pred | 0.945 | The predictive correlation coefficient for the external test set, indicating the model's predictive power. |
This table represents example data from a published 3D-QSAR study to illustrate the statistical validation of such models. proquest.com
Spectroscopic and Biophysical Techniques for Intermolecular Interaction Analysis
A deep understanding of how chitopentaose (pentahydrochloride) interacts with biological macromolecules is crucial for elucidating its mechanism of action. A variety of sophisticated spectroscopic and biophysical techniques are employed for this purpose.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events. It allows for the determination of key thermodynamic parameters of interaction, including the binding constant (Ka), enthalpy (ΔH°), and entropy (ΔS°) from a single experiment. researchgate.net While traditionally used for high-affinity systems, its application has been validated for studying lower-affinity interactions as well. researchgate.net
Fluorescence Spectroscopy , particularly fluorescence polarization, is another valuable tool for studying protein-ligand interactions. This method can be used to measure binding affinities, even for low-affinity interactions, in real-time and without the need for radioactive labels. researchgate.net
Circular Dichroism (CD) Spectroscopy is sensitive to the conformation of proteins. By monitoring changes in the far-UV CD spectrum of a target protein upon the addition of chitopentaose, researchers can determine if the interaction induces conformational changes in the protein. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about molecular structure and interactions. It can be used to identify the specific amino acid residues in a protein that are involved in binding to chitopentaose.
Mass Spectrometry (MS) , particularly when coupled with techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is essential for characterizing oligosaccharides and their complexes. nih.govucdavis.edu Tandem mass spectrometry (MS/MS) is particularly useful for sequencing oligosaccharides and identifying their structural features. ucdavis.edu
Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. In the context of chitooligosaccharides, FT-IR can confirm characteristic peaks corresponding to -NH and -OH groups, as well as amide bonds, providing structural confirmation. nih.gov
Table 2: Biophysical Techniques for Studying Chitopentaose Interactions
| Technique | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH°), entropy (ΔS°) |
| Fluorescence Spectroscopy | Binding affinity, kinetics |
| Circular Dichroism (CD) | Conformational changes in target macromolecules |
| Nuclear Magnetic Resonance (NMR) | Atomic-level structural details of interactions |
| Mass Spectrometry (MS) | Molecular weight, sequence, and structural characterization |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and structural confirmation |
Computational Modeling and Molecular Dynamics Simulations for Mechanistic Elucidation
Computational modeling and molecular dynamics (MD) simulations offer a powerful in-silico approach to investigate the behavior of chitopentaose at the molecular level, providing insights that are often difficult to obtain through experimental methods alone. researchgate.net These simulations can reveal the dynamic nature of chitopentaose's interactions with biological targets and help to elucidate its mechanism of action. researchgate.net
MD simulations can be used to study the binding of chitooligosaccharides to proteins, such as plasma proteins, revealing the preferred binding sites and interaction energies. nih.gov These studies have shown that the binding energy of chitooligosaccharides can be influenced by their molecular weight and degree of deacetylation. nih.gov Furthermore, MD simulations have been employed to understand the interactions of chitosan (B1678972) oligomers with surfaces like silica (B1680970) and with complex biological structures like bacterial membranes. strath.ac.ukacs.org These simulations have provided novel insights, for example, by demonstrating that chitosan oligomers may interact weakly with the outer membrane of some bacteria but readily adsorb to the inner membrane. strath.ac.uk
The effect of environmental factors, such as pH and the presence of ions, on the stability of chitooligosaccharide complexes can also be investigated using MD simulations. arxiv.org Such studies have shown that the affinity of chitosan oligosaccharides for molecules like collagen can be significantly influenced by pH. arxiv.org
Table 3: Representative Findings from Molecular Dynamics Simulations of Chitosan Oligomers
| System Studied | Key Finding |
| Chitosan oligomer on a silica surface | The oligomer readily adsorbs to the surface but remains mobile. acs.org |
| Chitosan oligomer with a model bacterial membrane | Weak interaction with the outer lipopolysaccharide layer, but ready adsorption to the inner membrane. strath.ac.uk |
| Chitosan oligosaccharide with collagen | The affinity is highly influenced by pH. arxiv.org |
Development of Novel Research Probes and Analytical Standards for Oligosaccharides
The accurate detection, characterization, and quantification of chitopentaose and other oligosaccharides are essential for research and quality control. This has driven the development of novel research probes and analytical standards.
Fluorescent Probes have been synthesized to enable the sensitive analysis of oligosaccharides at picomole levels. nih.gov These probes, when attached to oligosaccharides, allow for their detection using techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis. nih.gov Aggregation-induced emission (AIE) fluorophores are another class of probes being used for oligosaccharide sensing, offering high sensitivity and selectivity. acs.org
Nanopore Technology is an emerging field for the analysis of single oligosaccharide molecules. mdpi.com This technology has the potential to be used for sequencing complex oligosaccharide chains, which would be a significant advancement in glycochemistry. mdpi.com
Analytical Standards are crucial for the accurate quantification and identification of chitooligosaccharides. Mixed standards of chitooligosaccharide hydrochlorides with varying degrees of polymerization (DP) are commercially available. marine-oligo.com These standards are used for method validation and as reference materials in analytical procedures. High-purity chitopentaose and its derivatives, such as pentaacetyl-chitopentaose, are also available for specific research and enzymatic assay applications. megazyme.com The availability of well-characterized standards is fundamental for ensuring the reliability and reproducibility of research findings.
Interdisciplinary Research Expanding Chitopentaose (Pentahydrochloride) Applications in Life Sciences
The diverse biological activities and favorable properties of chitopentaose and other chitooligosaccharides have fostered a wide range of interdisciplinary research collaborations, leading to the exploration of novel applications in the life sciences.
The inherent biocompatibility and biodegradability of chitosan and its oligomers make them attractive for various biomedical applications. researchgate.net Research in tissue engineering and drug delivery is actively exploring the use of chitooligosaccharides as scaffolds and carriers. nih.gov Their antimicrobial properties are also being harnessed in the development of new therapeutic agents and for applications in food preservation. nih.gov
In the field of prebiotics , studies have shown that chitooligosaccharides can positively modulate the gut microbiota, promoting the growth of beneficial bacteria. nih.gov This has implications for gut health and the prevention of various diseases.
Collaborations between biochemists, material scientists, and medical researchers are leading to the development of innovative materials, such as chitooligosaccharide-polylactide polymers for controlled drug release. nih.gov Furthermore, the antifungal properties of chitooligosaccharides are being investigated for the protection of crops against fungal diseases, highlighting the interdisciplinary nature of research that spans from medicine to agriculture. nih.gov The ongoing exploration of the diverse biological activities of chitooligosaccharides, including their anti-inflammatory, antioxidant, and neuroprotective effects, continues to drive interdisciplinary research aimed at translating these preclinical findings into tangible applications. mdpi.com
Q & A
Q. How do researchers validate the specificity of Chitopentaose’s anti-cancer effects in co-culture systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
